molecular formula C20H22N2O4 B2442377 10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899214-57-4

10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2442377
CAS No.: 899214-57-4
M. Wt: 354.406
InChI Key: QYQMHHOGPKLFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound characterized by its unique structure, which includes a methanobenzo[g][1,3,5]oxadiazocin ring system

Properties

IUPAC Name

10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-12-5-7-16-14(9-12)15-11-20(2,26-16)22(19(23)21-15)13-6-8-17(24-3)18(10-13)25-4/h5-10,15H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQMHHOGPKLFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy Inspired by Biginelli Reaction Analogues

The Biginelli reaction, which assembles dihydropyrimidinones from aldehydes, 1,3-dicarbonyl compounds, and urea/thiourea, offers a template for constructing the tricyclic core. Modifications to this method could involve:

  • Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with a substituted 1,3-diketone (e.g., acetylacetone) and urea under acidic conditions to form a dihydropyrimidinone intermediate.
  • Step 2 : Oxidative cyclization to install the 8-oxa bridge, potentially using iodine or hypervalent iodine reagents.
  • Step 3 : Methylation at positions 4 and 9 via nucleophilic substitution or reductive amination.

Table 1 : Hypothetical Reaction Conditions for Cyclocondensation

Component Role Quantity (mmol) Catalyst Temperature Time
3,4-Dimethoxybenzaldehyde Aldehyde donor 10.0 [BCMIM][Cl] 80°C 16 min
Acetylacetone 1,3-Dicarbonyl source 10.0
Urea Nitrogen source 10.0

This approach mirrors the synthesis of dihydropyrimidinones reported by Gupta et al., where Brønsted acidic ionic liquids like [BCMIM][Cl] enhanced reaction rates and yields.

Ring-Closing Metathesis (RCM) for Tricyclic Core Formation

Grubbs-catalyzed RCM could forge the seven-membered ring in the tricyclic system:

  • Precursor Design : A diene-containing intermediate with strategically positioned oxygen and nitrogen atoms.
  • Challenges : Steric hindrance from the 3,4-dimethoxyphenyl group may necessitate second-generation Grubbs catalysts for improved efficiency.

Equation 1 : Proposed RCM Reaction
$$
\text{C}{14}\text{H}{17}\text{NO}4 + \text{C}8\text{H}{12}\text{N}2\text{O}_2 \xrightarrow{\text{Grubbs II}} \text{Target} + \text{Ethylene}
$$

Oxidative Coupling for Aromatic Substituent Installation

The 3,4-dimethoxyphenyl group could be introduced via Ullmann coupling or Buchwald-Hartwig amination, leveraging palladium catalysts:

Table 2 : Coupling Reaction Parameters

Parameter Value
Catalyst Pd(OAc)₂
Ligand Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C

Critical Analysis of Methodologies

Efficiency and Yield Considerations

  • Cyclocondensation : Yields for analogous tricyclic systems range from 70–90% under optimized conditions.
  • RCM : Limited by precursor accessibility; yields typically 50–70% for strained systems.
  • Oxidative Coupling : High yields (>85%) achievable with electron-rich aryl substrates.

Stereochemical Control

The target compound’s fused rings necessitate precise control over stereochemistry. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) may be required to dictate configurations at C4 and C9.

Experimental Challenges and Mitigation Strategies

  • Solubility Issues : The tricyclic core’s hydrophobicity may necessitate polar aprotic solvents (DMF, DMSO) for homogenization.
  • Byproduct Formation : Chromatographic purification (SiO₂, ethyl acetate/hexanes) is critical, as noted in similar syntheses.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: can be compared with other oxadiazocin derivatives and compounds with similar ring structures.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the methanobenzo[g][1,3,5]oxadiazocin ring system and the presence of dimethoxyphenyl and dimethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

10-(3,4-dimethoxyphenyl)-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The IUPAC name and molecular formula are as follows:

Property Details
IUPAC NameThis compound
Molecular FormulaC20H22N2O4
CAS Number899214-57-4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

Antimicrobial Effects

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains and fungi. The antimicrobial action is believed to result from disruption of microbial cell membranes and interference with metabolic processes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The compound may increase oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally similar compounds. Results indicated that these compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antimicrobial Agents and Chemotherapy, derivatives were tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Enzyme inhibitionModulates metabolic pathways

Q & A

Q. What analytical techniques are recommended for verifying the structure and purity of this compound?

To confirm structural integrity and purity, use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C NMR for functional group analysis), High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination . For example, NMR can resolve methoxy group signals (δ 3.8–4.0 ppm) and aromatic protons, while X-ray crystallography provides bond-length and angle data critical for tricyclic system validation .

Q. What are the critical steps in synthesizing this compound?

Synthesis typically involves:

  • Multi-step heterocyclic assembly : Formation of the diazatricyclo core via cycloaddition or ring-closing metathesis.
  • Functionalization : Introducing the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: methanol/water) to achieve >95% purity .

Q. What solvent systems and reaction conditions optimize its stability during synthesis?

  • Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere (N₂/Ar) prevent hydrolysis of reactive intermediates.
  • Temperature : Reactions often proceed at 0–25°C to avoid thermal degradation of the tricyclic system.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
  • Molecular docking : Simulate binding to enzyme active sites (e.g., cytochrome P450 isoforms) using software like AutoDock Vina. For example, the 3,4-dimethoxyphenyl group may exhibit π-π stacking with aromatic residues in target proteins .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural analysis?

  • Comparative analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-fluoro-9-methyl derivatives) to identify shifts caused by electron-withdrawing/donating groups .
  • Dynamic NMR : Resolve conformational flexibility in the tricyclic system by analyzing temperature-dependent splitting of proton signals .

Q. How to design experiments to assess the compound’s environmental fate and ecotoxicological impact?

Adopt a tiered approach:

Physicochemical profiling : Measure logP (octanol-water partition coefficient) and soil sorption (Kd) to predict environmental mobility.

Biotransformation assays : Use microbial consortia to track degradation pathways.

Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD Test 201/202 guidelines) .

Q. What methodological challenges arise in studying its biological activity, and how can they be addressed?

  • Low solubility : Use co-solvents (DMSO ≤1%) or formulate as nanoparticles.
  • Off-target effects : Employ CRISPR-edited cell lines to isolate specific pathway interactions.
  • Metabolic stability : Conduct liver microsome assays to identify major metabolites (e.g., demethylation of methoxy groups) .

Q. How can researchers optimize synthetic yield while minimizing side reactions?

  • Design of Experiments (DoE) : Use factorial design to test variables (catalyst loading, temperature, stoichiometry).
  • In-situ monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust conditions dynamically.
  • Green chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., IC₅₀ of reference compounds).
  • Batch variability : Characterize compound purity (HPLC ≥98%) and confirm stability under assay conditions (pH 7.4, 37°C) .

Q. What strategies ensure reproducibility in multi-step syntheses?

  • Detailed protocols : Document reaction times, purification gradients, and equipment (e.g., microwave vs. oil bath).
  • Open data : Share raw NMR/MS files via repositories like Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.